molecular formula C19H32ClNO2 B14651017 alpha-((2-Phenylethoxy)methyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride CAS No. 41457-18-5

alpha-((2-Phenylethoxy)methyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride

Cat. No.: B14651017
CAS No.: 41457-18-5
M. Wt: 341.9 g/mol
InChI Key: NFILFYQNUCNPPM-UHFFFAOYSA-N
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Description

Alpha-((2-Phenylethoxy)methyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride is a synthetic organic compound It is characterized by its complex structure, which includes a phenylethoxy group, a tetramethyl-substituted pyrrolidine ring, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((2-Phenylethoxy)methyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, which is then functionalized with the phenylethoxy group. The final step involves the introduction of the ethanol moiety and the formation of the hydrochloride salt. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Key considerations in industrial production include the optimization of reaction conditions, the use of cost-effective raw materials, and the implementation of environmentally friendly practices.

Chemical Reactions Analysis

Types of Reactions

Alpha-((2-Phenylethoxy)methyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including ethers, esters, and amides.

Scientific Research Applications

Alpha-((2-Phenylethoxy)methyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties, such as its ability to modulate specific biochemical pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of alpha-((2-Phenylethoxy)methyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Beta-((2-Phenylethoxy)methyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride
  • Gamma-((2-Phenylethoxy)methyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride
  • Delta-((2-Phenylethoxy)methyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride

Uniqueness

Alpha-((2-Phenylethoxy)methyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific research and industrial applications.

Properties

CAS No.

41457-18-5

Molecular Formula

C19H32ClNO2

Molecular Weight

341.9 g/mol

IUPAC Name

1-(2-phenylethoxy)-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol;hydrochloride

InChI

InChI=1S/C19H31NO2.ClH/c1-18(2)11-12-19(3,4)20(18)14-17(21)15-22-13-10-16-8-6-5-7-9-16;/h5-9,17,21H,10-15H2,1-4H3;1H

InChI Key

NFILFYQNUCNPPM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(N1CC(COCCC2=CC=CC=C2)O)(C)C)C.Cl

Origin of Product

United States

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